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Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Methoxypropanoic acid, a

valuable building block in organic synthesis. This document details its various synonyms and

alternative names, summarizes its key physicochemical properties, and presents detailed

experimental protocols for its synthesis, purification, and analysis. The information is structured

to be a practical resource for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers
3-Methoxypropanoic acid is known by several alternative names and is cataloged under

various chemical identifiers. A comprehensive list is provided below to facilitate cross-

referencing in literature and databases.
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Identifier Type Identifier Citation

IUPAC Name 3-methoxypropanoic acid [1]

Synonyms 3-Methoxypropionic acid [1]

m-PEG1-acid [1]

β-Methoxypropionic acid

CAS Number 2544-06-1 [1]

Molecular Formula C4H8O3 [1]

Molecular Weight 104.10 g/mol

InChI Key
YSIKHBWUBSFBRZ-

UHFFFAOYSA-N

SMILES COCCC(=O)O [1]

Physicochemical Properties
A summary of the key physicochemical properties of 3-Methoxypropanoic acid is presented in

the table below. This data is essential for its handling, storage, and application in experimental

settings.

Property Value Citation

Appearance Colorless liquid

Boiling Point 116 °C at 9 mmHg

Density 1.108 g/mL at 25 °C

Refractive Index n20/D 1.420

Flash Point 113 °C (closed cup)

Solubility
Soluble in water, methanol,

chloroform
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of 3-Methoxypropanoic acid. These protocols are based on established chemical

principles and data from related compounds.

Synthesis of 3-Methoxypropanoic Acid
A common and efficient method for the synthesis of 3-Methoxypropanoic acid is a two-step

process involving the Michael addition of methanol to methyl acrylate to form methyl 3-

methoxypropionate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from the industrial synthesis of methyl 3-methoxypropionate.

Materials:

Methanol

Methyl acrylate

Sodium methoxide (catalyst)

Concentrated sulfuric acid or 85% phosphoric acid (for neutralization)

Procedure:

In a reactor equipped with a stirrer and a dropping funnel, charge the required amount of

methanol and the sodium methoxide catalyst. The molar ratio of methanol to methyl

acrylate should be in the range of 2.0-3.0:1.

Under vigorous stirring, slowly add methyl acrylate to the reactor over a period of at least

10 hours. Maintain the reaction temperature between 45-60 °C.

After the addition is complete, continue the reaction for an additional 2-6 hours at the

same temperature.
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Cool the reaction mixture and, while stirring, carefully add concentrated sulfuric acid or

85% phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid

should be about half the molar amount of the catalyst used. Ensure the temperature of the

mixture does not exceed 35 °C during neutralization.

The resulting methyl 3-methoxypropionate can be purified by distillation.

Step 2: Hydrolysis of Methyl 3-methoxypropionate to 3-Methoxypropanoic Acid

Materials:

Methyl 3-methoxypropionate

Sodium hydroxide (or other strong base)

Hydrochloric acid (or other strong acid)

Diethyl ether (or other suitable organic solvent for extraction)

Procedure:

To a round-bottom flask containing methyl 3-methoxypropionate, add an aqueous solution

of sodium hydroxide (typically 1 to 2 molar equivalents).

Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g.,

TLC or GC) until the starting material is consumed.

Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the

pH is acidic (pH ~2-3).

Extract the aqueous solution with diethyl ether (or another suitable organic solvent)

multiple times.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to yield crude 3-Methoxypropanoic acid.

Purification of 3-Methoxypropanoic Acid
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Crude 3-Methoxypropanoic acid can be purified by vacuum distillation.

Apparatus:

Standard vacuum distillation setup including a round-bottom flask, a distillation head with a

condenser, a receiving flask, a vacuum source, and a heating mantle.

Procedure:

Place the crude 3-Methoxypropanoic acid in the distillation flask with a magnetic stir bar

or boiling chips.

Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

Gradually apply vacuum and begin heating the distillation flask.

Collect the fraction that distills at the expected boiling point under the applied pressure

(e.g., 116 °C at 9 mmHg). Discard any forerun that distills at a lower temperature.

Once the distillation is complete, allow the apparatus to cool to room temperature before

releasing the vacuum.

Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the carboxylic acid group, derivatization is often required to improve the

volatility and chromatographic performance of 3-Methoxypropanoic acid for GC-MS analysis.

Silylation is a common derivatization method.

Derivatization (Silylation):

Evaporate a known amount of the sample containing 3-Methoxypropanoic acid to

dryness under a stream of nitrogen.

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane) and a suitable solvent (e.g., pyridine or acetonitrile).
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Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

The derivatized sample is then ready for injection into the GC-MS.

GC-MS Conditions (Example):

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 60 °C for 2 minutes, then ramp to 250 °C at a rate of

10 °C/min, and hold for 5 minutes.

Injector Temperature: 250 °C.

MS Ion Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-Methoxypropanoic acid in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

¹H NMR (400 MHz, CDCl₃):

δ ~11.0-12.0 ppm (s, 1H, -COOH)

δ ~3.68 ppm (t, 2H, -O-CH₂-)

δ ~3.35 ppm (s, 3H, -O-CH₃)

δ ~2.65 ppm (t, 2H, -CH₂-COOH)

¹³C NMR (100 MHz, CDCl₃):

δ ~177 ppm (-COOH)
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δ ~68 ppm (-O-CH₂-)

δ ~59 ppm (-O-CH₃)

δ ~34 ppm (-CH₂-COOH)

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl

plates for analysis.

Expected Peaks:

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~2930 cm⁻¹ and ~2850 cm⁻¹: C-H stretches of the alkane backbone.

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1120 cm⁻¹: C-O stretch of the ether linkage.

Visualizations
The following diagrams illustrate the relationships between the various identifiers for 3-
Methoxypropanoic acid and a conceptual workflow for its synthesis.
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Common Names
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3-methoxypropanoic acid

is the

3-Methoxypropionic acid

is also known as
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β-Methoxypropionic acid
is also known as

CAS: 2544-06-1

is identified by

Formula: C4H8O3

is identified by

InChIKey: YSIKHBWUBSFBRZ-UHFFFAOYSA-N

is identified by

SMILES: COCCC(=O)O

is identified by

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1676782?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Relationship between the primary name and its various synonyms and chemical

identifiers.

Step 1: Ester Formation

Step 2: Hydrolysis

Purification
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and purification of 3-Methoxypropanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-
Methoxypropanoic Acid: Synonyms, Properties, and Experimental Protocols]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676782#3-
methoxypropanoic-acid-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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